Dinitramine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-N,3-N-diethyl-2,4-dinitro-6-(trifluoromethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N4O4/c1-3-16(4-2)9-7(17(19)20)5-6(11(12,13)14)8(15)10(9)18(21)22/h5H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDYMSKSGFSLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040265 | |

| Record name | Dinitramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] | |

| Record name | Dinitramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In acetone 1040, chloroform 670, benzene 473, xylene 227, ethanol 107, hexane 14 (all in g/L at 20 °C)., In water, 1.1 mg/L at 25 °C | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5 g/cc at 25 °C | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000036 [mmHg], 3.6X10-6 mm Hg at 25 °C | |

| Record name | Dinitramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

29091-05-2 | |

| Record name | Dinitramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29091-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinitramine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029091052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINITRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHQ6D15979 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98.0-99.0 °C | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dinitramine: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Interactions of the Dinitroaniline Herbicide

Abstract

Dinitramine (N³,N³-diethyl-2,4-dinitro-6-(trifluoromethyl)-1,3-benzenediamine) is a selective, pre-emergent dinitroaniline herbicide lauded for its efficacy in controlling a wide spectrum of annual grasses and broadleaf weeds.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical architecture, physicochemical characteristics, mechanism of action, toxicological profile, and environmental fate. All quantitative data are presented in standardized tables for clarity and comparative analysis. Detailed experimental methodologies, where available, are described to facilitate replication and further investigation. Furthermore, this document incorporates visual representations of key concepts, including its chemical structure, herbicidal mechanism, and a generalized experimental workflow for assessing soil persistence, using the DOT language for graph visualization.

Chemical Structure and Identification

This compound is a synthetic organic compound characterized by a dinitrated trifluoromethyl-substituted phenylenediamine core with a diethylamino group.

Chemical Formula: C₁₁H₁₃F₃N₄O₄[1]

Molecular Weight: 322.24 g/mol

IUPAC Name: N¹,N¹-diethyl-2,6-dinitro-4-(trifluoromethyl)benzene-1,3-diamine[1]

CAS Registry Number: 29091-05-2

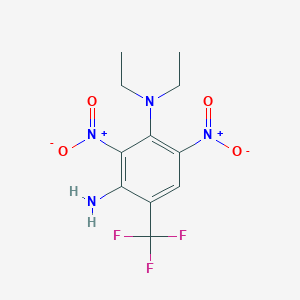

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and environmental systems. These properties influence its solubility, volatility, and potential for bioaccumulation.

| Property | Value | Reference(s) |

| Physical State | Yellow crystalline solid | [3] |

| Melting Point | 98-99 °C | [3] |

| Boiling Point | 409.1 °C (Predicted) | |

| Density | 1.47 g/cm³ | |

| Water Solubility | 1.1 mg/L at 25 °C | [3] |

| Solubility in Organic Solvents (g/L at 20 °C) | Acetone: 1040, Chloroform: 670, Benzene: 473, Xylene: 227, Ethanol: 107, Hexane: 14 | [3] |

| Vapor Pressure | 3.6 x 10⁻⁶ mm Hg at 25 °C | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 4.30 |

Experimental Protocols: Physicochemical Properties

Melting Point: The melting point of a chemical substance is typically determined using the capillary method, following guidelines such as OECD Guideline 102 . In this method, a small, powdered sample is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is recorded.

Solubility: The OECD Guideline 105 (Water Solubility) and OECD Guideline 116 (Fat Solubility of Solid and Liquid Substances) are standard protocols. For water solubility, the flask method is commonly employed, where a saturated solution of the substance in water is prepared, and the concentration is measured after equilibration. For organic solvents, a similar principle is applied.

Vapor Pressure: The vapor pressure of a substance can be determined using various methods outlined in OECD Guideline 104 . The vapor pressure is a measure of the tendency of a substance to transition into the gaseous phase and is important for assessing its volatility.

Octanol-Water Partition Coefficient (Kow): The octanol-water partition coefficient, a key indicator of a substance's lipophilicity and potential for bioaccumulation, is typically determined using the shake-flask method as described in OECD Guideline 107 . This involves dissolving the substance in a mixture of n-octanol and water and then measuring its concentration in each phase after separation.

Herbicidal Properties and Mechanism of Action

This compound is a selective, pre-emergent herbicide used to control a variety of annual grasses and broadleaf weeds in crops such as cotton, soybeans, and sunflowers.[2] Its herbicidal activity is primarily attributed to its role as a mitotic inhibitor.

The primary mechanism of action for this compound, like other dinitroaniline herbicides, is the inhibition of microtubule assembly .[1] Microtubules are essential components of the cytoskeleton in eukaryotic cells and play a critical role in cell division (by forming the mitotic spindle), cell wall formation, and intracellular transport. This compound binds to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules.[1][4] This disruption of microtubule formation leads to a failure in mitosis and ultimately cell death in susceptible plants.

Caption: this compound's herbicidal mechanism of action.

Toxicological Profile

The toxicological data for this compound indicates moderate acute toxicity to mammals and higher toxicity to aquatic organisms.

| Parameter | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 3000 mg/kg | [2] |

| LD₅₀ | Mallard Duck | Oral | >10,000 mg/kg | [2] |

| LD₅₀ | Bobwhite Quail | Oral | 1200 mg/kg | [2] |

| LC₅₀ (96-hour) | Fish (general) | - | 0.590 - 1.52 mg/L | [2] |

Experimental Protocols: Toxicology

Acute oral toxicity studies, such as the determination of LD₅₀ in rats, are typically conducted following standardized protocols like OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or EPA Health Effects Test Guidelines OPPTS 870.1100 . These studies involve administering the substance to animals at various dose levels and observing the mortality rate to determine the dose that is lethal to 50% of the test population. Aquatic toxicity tests, like the 96-hour LC₅₀ in fish, generally follow guidelines such as OECD Guideline 203 (Fish, Acute Toxicity Test) or EPA OPPTS 850.1075 .

Environmental Fate

The environmental persistence and mobility of this compound are influenced by factors such as soil type, temperature, and moisture.

-

Soil Persistence: this compound is moderately persistent in soil. Its half-life is significantly influenced by temperature, ranging from 31-47 weeks at 10°C to 2.3-3.2 weeks at 30-40°C.[2]

-

Degradation: Degradation in soil is primarily mediated by microorganisms.[3] The degradation pathway can involve dealkylation and reduction of the nitro groups.[3]

-

Photodegradation: this compound is susceptible to rapid photodegradation when exposed to sunlight, particularly in aqueous solutions.[3]

-

Mobility: Due to its low water solubility and tendency to adsorb to soil organic matter, this compound has low mobility in soil and is not expected to leach into groundwater.[1]

Caption: A generalized workflow for a this compound soil persistence study.

Conclusion

This compound is a potent dinitroaniline herbicide with a well-defined mechanism of action targeting microtubule assembly in susceptible plant species. Its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient, govern its environmental behavior, leading to low mobility in soil and a potential for bioaccumulation. While effective as a herbicide, its toxicity to non-target organisms, especially aquatic life, necessitates careful management and adherence to regulatory guidelines. Further research, particularly in elucidating the detailed experimental conditions of historical studies, would be beneficial for a more complete understanding of this compound. It is important to note that the use of this compound is no longer approved in the United States and the European Union.[2]

References

Dinitramine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the herbicide dinitramine, including its chemical identity, physicochemical properties, toxicological profile, and detailed experimental protocols.

Chemical Identity

-

IUPAC Name: N¹,N¹-diethyl-2,6-dinitro-4-(trifluoromethyl)benzene-1,3-diamine[1]

-

Synonyms: this compound, Cobex, Cobeko, N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)-m-phenylenediamine, N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)-1,3-benzenediamine, USB-3584[2][3]

-

CAS Number: 29091-05-2[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃F₃N₄O₄ | [2][3] |

| Molar Mass | 322.24 g/mol | [3] |

| Appearance | Yellow solid | [4] |

| Melting Point | 98-99 °C | [5] |

| Boiling Point | 409.1 ± 45.0 °C (Predicted) | [6] |

| Water Solubility | 1.1 mg/L (25 °C) | [6] |

| Solubility in Organic Solvents (g/L at 20 °C) | Acetone: 1040, Chloroform: 670, Benzene: 473, Xylene: 227, Ethanol: 107, Hexane: 14 | [3] |

| Density | 1.5 g/cm³ (25 °C) | [5] |

| Vapor Pressure | 3.6 x 10⁻⁶ mm Hg (25 °C) | [7] |

| log Kow (Octanol-Water Partition Coefficient) | 4.30 | [7] |

| Henry's Law Constant | 1.39 x 10⁻⁶ atm-m³/mol | [3] |

Toxicological Data

A summary of the acute toxicity of this compound is provided in the table below.

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 3,000 - 3,700 mg/kg | [2][7] |

| LD₅₀ | Mallard Duck | Oral | 10,000 mg/kg | [2] |

| LD₅₀ | Bobwhite Quail | Oral | 1,200 mg/kg | [2] |

Experimental Protocols

Synthesis of this compound

The commercial synthesis of this compound involves a two-step process[8]:

-

Nitration of 2-(Trifluoromethyl)aniline:

-

Reactants: 2-(Trifluoromethyl)aniline, a mixture of nitric acid and sulfuric acid.

-

Procedure: 2-(Trifluoromethyl)aniline is reacted with a nitrating mixture of nitric and sulfuric acids. This reaction introduces nitro groups at the 2 and 4 positions of the aniline ring, forming 2,4-dinitro-6-(trifluoromethyl)aniline. The reaction temperature should be carefully controlled.

-

-

Reaction with Diethylamine:

-

Reactants: 2,4-dinitro-6-(trifluoromethyl)aniline, diethylamine, organic solvent.

-

Procedure: The intermediate product, 2,4-dinitro-6-(trifluoromethyl)aniline, is then reacted with diethylamine in an organic solvent. This step involves the substitution of the amino group, yielding this compound. The reaction is carried out under controlled temperature.

-

Purification: The crude this compound is purified by filtration and recrystallization to obtain a high-purity product.

-

Analytical Determination of this compound

This method is suitable for the analysis of this compound in water, soil, and waste matrices[9][10].

-

Sample Preparation:

-

Water Samples: For low-level analysis, solid-phase extraction (SPE) using a coconut charcoal cartridge is the preferred method. For high-level samples, direct injection may be possible.

-

Soil and Sediment Samples: Extraction is performed using a suitable solvent such as acetone-methanol mixture, followed by cleanup using SPE.

-

-

Gas Chromatography Conditions:

-

Instrument: Gas chromatograph equipped with a nitrogen-phosphorus detector (NPD).

-

Column: A suitable capillary column, such as one with a stationary phase of 5% phenyl-methylpolysiloxane.

-

Temperatures:

-

Injector: 250 °C

-

Detector: 300 °C

-

Oven: Programmed temperature gradient (e.g., initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes).

-

-

Carrier Gas: Helium at a constant flow rate.

-

-

Calibration:

-

Prepare a series of calibration standards of this compound in a suitable solvent.

-

Analyze the standards under the same GC conditions as the samples.

-

Construct a calibration curve by plotting the peak area against the concentration of this compound.

-

-

Quantification:

-

Inject the prepared sample extract into the GC.

-

Identify the this compound peak based on its retention time.

-

Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

This method is applicable for the simultaneous determination of this compound and other dinitroaniline herbicides in soil and water[11][12][13].

-

Sample Preparation:

-

Water Samples: Acidify the water sample and perform liquid-liquid extraction with a solvent like dichloromethane. Concentrate the extract and redissolve in the mobile phase. Alternatively, use solid-phase extraction for cleanup and concentration.

-

Soil Samples: Extract the soil sample with an appropriate solvent (e.g., acetone:methanol mixture) using sonication or Soxhlet extraction. Filter and concentrate the extract.

-

-

HPLC Conditions:

-

Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v) in isocratic mode.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

-

-

Calibration:

-

Prepare a series of this compound standard solutions in the mobile phase.

-

Inject the standards into the HPLC system.

-

Generate a calibration curve by plotting the peak area versus the concentration.

-

-

Analysis:

-

Inject the prepared sample extract.

-

Identify and quantify the this compound peak based on the retention time and the calibration curve.

-

In Vitro Microtubule Polymerization Assay

This assay is used to determine the effect of this compound on the polymerization of tubulin, its primary mode of action[14][15][16][17].

-

Reagents and Materials:

-

Purified tubulin protein.

-

Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂).

-

GTP solution.

-

This compound stock solution in DMSO.

-

A temperature-controlled spectrophotometer or fluorometer with a plate reader.

-

-

Procedure:

-

On ice, prepare a reaction mixture containing the polymerization buffer, GTP, and purified tubulin.

-

Add this compound at various concentrations to the reaction mixture. Include a control with DMSO only.

-

Transfer the reaction mixtures to a pre-chilled 96-well plate.

-

Place the plate in the spectrophotometer pre-heated to 37 °C to initiate polymerization.

-

Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence over time.

-

-

Data Analysis:

-

Plot the absorbance or fluorescence as a function of time.

-

The inhibition of tubulin polymerization by this compound will be observed as a decrease in the rate and extent of the polymerization curve compared to the control.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of tubulin polymerization) can be calculated.

-

Acute Oral Toxicity Study (Based on OECD Guidelines)

The following is a general protocol for an acute oral toxicity study based on OECD Test Guidelines 420, 423, and 425[18][19][20][21][22].

-

Test Animals:

-

Use a single sex (usually females) of a standard laboratory rodent strain (e.g., rats).

-

Animals should be young, healthy adults and acclimatized to the laboratory conditions.

-

-

Dose Administration:

-

The test substance is typically administered by gavage in a single dose.

-

The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.

-

Animals should be fasted before dosing.

-

-

Procedure (Acute Toxic Class Method - OECD 423):

-

A stepwise procedure is used with a group of three female animals per step.

-

The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

-

The outcome of each step (number of mortalities) determines the next step:

-

If mortality is observed, the next step uses a lower dose.

-

If no mortality is observed, the next step uses a higher dose.

-

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Observations should be made frequently on the day of dosing and at least daily thereafter.

-

-

Data Analysis:

-

The LD₅₀ is estimated based on the mortality data and the statistical method associated with the chosen OECD guideline.

-

Mode of Action

This compound is a dinitroaniline herbicide that acts as a mitotic inhibitor. Its primary mechanism of action is the disruption of microtubule assembly in plant cells.[8][23] this compound binds to α-tubulin, a subunit of microtubules, preventing its polymerization into functional microtubules.[24] This disruption of the microtubule cytoskeleton interferes with cell division (mitosis), leading to the inhibition of root and shoot growth in susceptible plants.[3]

Caption: Herbicidal mode of action of this compound.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C11H13F3N4O4 | CID 34468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound CAS#: 29091-05-2 [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound (Ref: USB 3584) [sitem.herts.ac.uk]

- 9. NEMI Method Summary - 8091 (by GC-NPD) [nemi.gov]

- 10. epa.gov [epa.gov]

- 11. High-performance liquid chromatographic determination of dinitroaniline herbicides in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. akjournals.com [akjournals.com]

- 13. josa.ro [josa.ro]

- 14. researchgate.net [researchgate.net]

- 15. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. arxiv.org [arxiv.org]

- 17. In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. umwelt-online.de [umwelt-online.de]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

Dinitramine's Mechanism of Action in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitramine, a dinitroaniline herbicide, effectively controls the growth of various annual grasses and broadleaf weeds. Its primary mechanism of action in plants is the disruption of microtubule dynamics, a critical process for cell division, elongation, and overall morphogenesis. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of this compound exposure in plants. It details the core mechanism of tubulin binding, summarizes key quantitative data, provides comprehensive experimental protocols for studying its effects, and visualizes the underlying pathways and workflows.

Core Mechanism of Action: Microtubule Disruption

The herbicidal activity of this compound is predominantly attributed to its interference with the structure and function of microtubules.[1][2][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes in plants, including:

-

Mitosis: Formation of the preprophase band, mitotic spindle, and phragmoplast, which are crucial for chromosome segregation and cytokinesis.

-

Cell Elongation: Guiding the deposition of cellulose microfibrils in the cell wall, thus controlling the direction of cell expansion.

-

Intracellular Transport: Acting as tracks for the movement of organelles and vesicles.

This compound exerts its effect by binding directly to tubulin subunits, primarily α-tubulin, preventing their polymerization into functional microtubules.[4][5] This binding is highly selective for plant and protozoan tubulin, with significantly lower affinity for tubulin from vertebrates and fungi, which accounts for its relatively low mammalian toxicity.[4] The this compound-tubulin complex may then incorporate into a growing microtubule, effectively capping it and preventing further elongation. This leads to a net depolymerization and disappearance of microtubules within the cell.[6]

The disruption of microtubule-dependent processes manifests as:

-

Inhibition of Root and Shoot Growth: The primary symptom of this compound toxicity is the cessation of root and shoot elongation.[3][7] This is a direct consequence of the inhibition of cell division and cell expansion in the meristematic regions.

-

Swollen Root Tips: The failure of mitosis and cytokinesis, coupled with continued nuclear division in some cases, can lead to the formation of enlarged, multinucleate cells and a characteristic swelling of the root tips.[2]

-

Cell Cycle Arrest: this compound arrests the cell cycle during mitosis due to the failure of mitotic spindle formation.[3] However, it does not affect the G1, S, or G2 phases of the cell cycle.[8]

While the primary mechanism is well-established, some studies suggest secondary effects of this compound, including alterations to the plasma membrane, inhibition of ion-stimulated ATPase and glucan synthetase activities, and disruption of intracellular calcium homeostasis.[9][10][11][12]

Quantitative Data

| Parameter | Compound | Value | Organism/System | Method | Reference |

| Dissociation Constant (Kd) | Oryzalin | 95 nM | Zea mays (Maize) Tubulin | Quasi-equilibrium binding | [1] |

| Oryzalin | 117 nM | Nicotiana tabacum (Tobacco) Tubulin | Quasi-equilibrium binding with [14C]oryzalin | [1] | |

| Computational Binding Affinity | Oryzalin | 23 nM | Toxoplasma gondii α-tubulin | Molecular Docking & Dynamics | [13] |

| Inhibition Constant (Ki) | Amiprophos-methyl (APM) vs. Oryzalin | 5 µM | Tobacco Tubulin | Competitive inhibition of [14C]oryzalin binding | [14] |

| IC50 (Cellular/Survival) | Oryzalin | ~100 nM | Toxoplasma gondii | Parasite Survival Assay | [1] |

| Oryzalin | 3.9 µM | Plasmodium falciparum | Microtubule Disruption Assay | [1] | |

| Root Growth Inhibition | Trifluralin | Complete inhibition at 375 µg kg⁻¹ | Wheat | Soil treatment | [15] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified plant tubulin by monitoring the change in turbidity of the solution.

Materials:

-

Purified plant tubulin (e.g., from Zea mays or tobacco BY-2 cells)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well microplate (clear, flat-bottom)

-

Temperature-controlled microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 2X tubulin solution in GTB.

-

Prepare a polymerization buffer containing GTB, 10% (v/v) glycerol, and 2 mM GTP.

-

Prepare serial dilutions of this compound in the polymerization buffer. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

In a pre-chilled 96-well plate on ice, add the this compound dilutions (or controls).

-

Add the 2X tubulin solution to each well to initiate the reaction. The final tubulin concentration should be in the range of 1-2 mg/mL.

-

-

Measurement:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time for each this compound concentration.

-

Determine the initial rate of polymerization (Vmax) from the slope of the linear phase of the curve.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.

-

Immunofluorescence Microscopy of Plant Root Tip Microtubules

This protocol allows for the visualization of this compound's effect on the microtubule cytoskeleton in intact plant cells.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana)

-

This compound solution

-

Fixative solution (e.g., 4% paraformaldehyde in PEMT buffer: 50 mM PIPES, 1 mM EGTA, 0.5 mM MgCl₂, 0.05% Triton X-100)

-

Cell wall digesting enzyme mixture (e.g., 2% cellulase, 1% pectinase in PEM buffer with 0.4 M mannitol)

-

Permeabilization buffer (e.g., 1% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG)

-

DAPI solution (for nuclear staining)

-

Antifade mounting medium

-

Microscope slides (poly-L-lysine coated)

-

Confocal microscope

Procedure:

-

Treatment:

-

Grow seedlings in liquid culture or on agar plates.

-

Treat the seedlings with various concentrations of this compound for a specified duration (e.g., 2-24 hours). Include an untreated control.

-

-

Fixation:

-

Immerse the seedlings in the fixative solution and apply a vacuum for 1 hour at room temperature.

-

Wash the seedlings three times with PEMT buffer.

-

-

Cell Wall Digestion:

-

Excise the root tips and place them on a poly-L-lysine coated slide in a droplet of the cell wall digesting enzyme mixture.

-

Incubate at 37°C for 30 minutes.

-

-

Permeabilization and Staining:

-

Gently wash the root tips with PEM buffer.

-

Permeabilize the cells with permeabilization buffer for 1 hour.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

-

Wash extensively with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.

-

Wash with PBS.

-

Counterstain the nuclei with DAPI for 30 minutes.

-

-

Mounting and Imaging:

-

Mount the root tips in antifade mounting medium.

-

Visualize the microtubule structures using a confocal microscope.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Molecular mechanism of this compound action in plant cells.

Experimental Workflow for Investigating this compound Effects

Caption: Experimental workflow for this compound mechanism of action studies.

References

- 1. benchchem.com [benchchem.com]

- 2. cals.cornell.edu [cals.cornell.edu]

- 3. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio-protocol.org [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. interchim.fr [interchim.fr]

- 12. α-Tubulin Mutations Alter Oryzalin Affinity and Microtubule Assembly Properties To Confer Dinitroaniline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. molbiolcell.org [molbiolcell.org]

- 14. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Dinitramine's Inhibition of Microtubule Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitramine, a dinitroaniline herbicide, is a potent inhibitor of microtubule assembly, exhibiting selectivity for plant and protozoan tubulin. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with tubulin and the subsequent effects on microtubule dynamics and cellular processes. This document details quantitative data on its inhibitory activity, comprehensive experimental protocols for studying its effects, and visual representations of the signaling pathway and experimental workflows.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. They play crucial roles in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function. Disruption of microtubule dynamics is a well-established therapeutic strategy, particularly in oncology.

This compound belongs to the dinitroaniline class of compounds, which are known to interfere with microtubule assembly.[1][2] These compounds, including the well-studied oryzalin, exhibit a remarkable selectivity, potently inhibiting microtubule polymerization in plants and protozoa while having minimal effect on vertebrate and fungal tubulin.[2][3][4] This selectivity makes them valuable as herbicides and presents opportunities for the development of novel anti-parasitic agents. This guide focuses on the specific actions of this compound as a microtubule assembly inhibitor.

Mechanism of Action: The this compound-Tubulin Interaction

The primary mechanism by which this compound inhibits microtubule formation is through its direct binding to tubulin subunits.[2] Extensive research on dinitroanilines points to α-tubulin as the specific binding target, a unique characteristic as many other microtubule-targeting agents bind to β-tubulin.[2][4]

Computational docking studies suggest that dinitroanilines, including this compound, bind to a site on the α-tubulin subunit.[3] The higher efficacy of this compound compared to some other dinitroanilines is attributed to an amine group at the meta position, which is predicted to form additional hydrogen bonds with residues within the binding pocket, such as Arg2 and Gln133 in Toxoplasma gondii α-tubulin.[3] This interaction prevents the incorporation of tubulin dimers into growing microtubules, thereby shifting the equilibrium towards depolymerization and leading to a net loss of microtubule structures.

The downstream consequences of this compound-induced microtubule disruption are profound, primarily affecting cell division. The inability to form a functional mitotic spindle leads to cell cycle arrest, typically at the G2/M phase, and can subsequently trigger apoptosis.[5] In some cell types, this compound has also been shown to induce mitochondrial dysfunction and oxidative stress as secondary effects of its cytotoxic action.[5][6]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified in various organisms, primarily protozoa and algae. The following tables summarize the available quantitative data. For comparative purposes, data for the related dinitroaniline, oryzalin, are also included where available.

| Compound | Organism/Cell Line | Assay Type | Parameter | Value | Reference(s) |

| This compound | Toxoplasma gondii (wild-type) | Plaque Assay | IC50 | 0.045 µM | [3] |

| This compound | Prototheca blaschkeae | Growth Inhibition | IC50 | 4.5 µM | [1] |

| This compound | Prototheca zopfii (genotype 1) | Growth Inhibition | IC50 | Susceptible | [1] |

| This compound | Prototheca bovis | Growth Inhibition | IC50 | Susceptible | [1] |

| Chloralin | Prototheca blaschkeae | Growth Inhibition | IC50 | 3 µM | [1] |

| Compound | Tubulin Source | Assay Type | Parameter | Value | Reference(s) |

| Oryzalin | Tetrahymena thermophila (wild-type) | Fluorescence Quenching | Kd | 0.44 µM | [7] |

| Oryzalin | Vertebrate | Fluorescence Quenching | Kd | 77 µM | [7] |

| Oryzalin | Zea mays | Not Specified | Kd | 0.095 µM | [7] |

| Oryzalin | Rose tissue culture | Not Specified | Kd | 2.59 µM | [7] |

| Oryzalin | Leishmania amazonensis | Not Specified | Kd | 19 µM | [7] |

| Oryzalin | Rose | Tubulin Polymerization Inhibition | Ki | 2.59 x 10^6 M | [8] |

| Oryzalin | Rose | Ligand Binding | Kapp | 1.19 x 10^5 M^-1 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubule assembly and cell viability.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Materials:

-

Lyophilized, purified tubulin (e.g., from porcine brain, for general screening, or from a target organism if available)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl₂

-

GTP stock solution (100 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., paclitaxel for polymerization enhancement, nocodazole for inhibition)

-

Vehicle control (DMSO)

-

Pre-chilled 96-well black, opaque plates

-

Temperature-controlled microplate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~450 nm for DAPI)

Procedure:

-

Reagent Preparation:

-

On ice, reconstitute purified tubulin to a stock concentration of ~10 mg/mL in GTB. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Prepare a tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in GTB supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye at the manufacturer's recommended concentration. Keep on ice.

-

Prepare serial dilutions of this compound in GTB. Also prepare 10x stocks of positive and vehicle controls.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

In a pre-chilled 96-well plate on ice, add 5 µL of the 10x this compound dilutions, positive controls, or vehicle control to the appropriate wells.

-

To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well. The final volume will be 50 µL.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the fluorescence intensity every 60 seconds for 60-90 minutes at 37°C.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration.

-

Determine the maximum rate of polymerization (Vmax) and the plateau fluorescence (extent of polymerization).

-

Calculate the IC50 value, which is the concentration of this compound that reduces the Vmax or the plateau by 50% compared to the vehicle control.

-

Immunofluorescence Staining of Microtubules

This protocol allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Adherent cells grown on glass coverslips or in chamber slides

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Primary antibody against α-tubulin (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells onto coverslips or chamber slides and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a desired period (e.g., 6-24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block non-specific antibody binding with blocking buffer for 30-60 minutes.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope, capturing images of the microtubule network and nuclei.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Adherent cells

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.

-

Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data to the vehicle-treated control cells (representing 100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the this compound microtubule assembly inhibition pathway and a typical experimental workflow for its characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dinitroaniline Activity in Toxoplasma gondii Expressing Wild-Type or Mutant α-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces implantation failure by cell cycle arrest and mitochondrial dysfunction in porcine trophectoderm and luminal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in silico assessment of cytotoxicity of this compound via calcium dysregulation and mitochondrial dysfunction in bovine mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α-Tubulin Mutations Alter Oryzalin Affinity and Microtubule Assembly Properties To Confer Dinitroaniline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Dinitramine's Mode of Action on Soybean Root Plasma Membrane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitramine is a dinitroaniline herbicide that has been used for the control of annual grasses and broadleaf weeds in various crops, including soybeans. While its primary mode of action is the disruption of microtubule assembly, leading to the inhibition of cell division and elongation, research has shown that this compound also has significant and rapid effects on the plasma membrane of soybean roots. This guide provides an in-depth technical overview of the core mechanisms by which this compound affects the soybean root plasma membrane, summarizing key quantitative data, detailing experimental protocols, and visualizing the affected pathways.

Core Effects on Plasma Membrane Function

Studies have demonstrated that this compound's initial site of action is the plasma membrane, where it leads to a swift reduction in membrane function. This is primarily achieved through the inactivation of membrane-associated proteins and an increase in membrane permeability.[1]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the key quantitative data on the effects of this compound on soybean root plasma membrane components.

| Parameter | Treatment | Time after Treatment | Effect | Reference |

| pH 6.5 ATPase Activity | This compound | 15 minutes | Significant decrease | [1] |

| pH 6.5 ATPase Activity | This compound | 2 hours | Maximum inhibition | [1] |

| pH 6.5 ATPase Activity | This compound | 8 hours | Return to control level | [1] |

| Glucan Synthetase Activity | This compound | 2 hours | Significant decrease | [1] |

| Membrane Permeability (86Rb uptake) | This compound | Rapidly | Increased | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effect on soybean root plasma membrane.

Isolation of Plasma Membrane Vesicles from Soybean Roots

Objective: To isolate a plasma membrane-enriched fraction from soybean roots for subsequent enzymatic and permeability assays.

Protocol:

-

Plant Material: Soybean (Glycine max L.) seedlings are grown in the dark for four days. The roots are then harvested.

-

Homogenization: The root tissue is homogenized in a grinding medium at a pH of 7.8, containing buffers, sucrose, and chelating agents (e.g., EDTA and EGTA) and NaF to inhibit enzymatic degradation of lipids.

-

Filtration and Centrifugation: The homogenate is filtered through layers of cheesecloth to remove large debris. The filtrate is then subjected to differential centrifugation to pellet mitochondria and other large organelles.

-

Microsomal Fraction Isolation: The supernatant from the previous step is centrifuged at a higher speed to pellet the microsomal fraction, which contains plasma membrane vesicles.

-

Sucrose Density Gradient Centrifugation: The microsomal pellet is resuspended and layered onto a discontinuous sucrose density gradient.

-

Plasma Membrane Vesicle Collection: After ultracentrifugation, the plasma membrane vesicles are collected from the interface of the 30% and 40% sucrose layers.

-

Purity Assessment: The purity of the isolated plasma membrane fraction is assessed using marker enzymes and electron microscopy.

pH 6.5 ATPase Activity Assay

Objective: To determine the activity of the plasma membrane H+-ATPase, a key enzyme in maintaining the proton gradient across the membrane.

Protocol:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Mes-Tris buffer (pH 6.5), MgSO4, ATP, and inhibitors of other ATPases (e.g., sodium azide for mitochondrial ATPase and potassium nitrate for vacuolar ATPase).

-

Enzyme Reaction: The isolated plasma membrane vesicles are added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C).

-

Stopping the Reaction: The reaction is stopped by adding a solution like sodium dodecyl sulfate (SDS).

-

Phosphate Quantification: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured colorimetrically.

-

Data Analysis: The specific activity of the ATPase is calculated as µmol of Pi released per mg of protein per hour.

Glucan Synthetase Activity Assay

Objective: To measure the activity of glucan synthetase, an enzyme involved in the synthesis of cell wall polysaccharides at the plasma membrane.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl, pH 7.5), a divalent cation (e.g., Mg2+ or Mn2+), and the substrate UDP-[14C]glucose.

-

Enzyme Reaction: The isolated plasma membrane vesicles are added to the reaction mixture and incubated.

-

Product Precipitation: The reaction is terminated, and the [14C]-labeled glucan product is precipitated using ethanol.

-

Washing and Scintillation Counting: The precipitate is washed to remove unincorporated UDP-[14C]glucose, and the radioactivity of the glucan product is measured using a liquid scintillation counter.

-

Activity Calculation: The activity is expressed as nmol of glucose incorporated into the polymer per mg of protein per minute.

86Rb Uptake Assay for Membrane Permeability

Objective: To assess the permeability of the plasma membrane by measuring the uptake of the potassium analog, 86Rb+.

Protocol:

-

Root Treatment: Intact soybean roots are treated with this compound for a specified period.

-

Uptake Solution: The roots are then transferred to an uptake solution containing a buffered salt solution and 86RbCl.

-

Uptake Period: The roots are incubated in the uptake solution for a defined time to allow for ion uptake.

-

Washing: The roots are thoroughly washed with a cold, non-radioactive salt solution to remove extracellular 86Rb+.

-

Radioactivity Measurement: The amount of 86Rb+ taken up by the roots is quantified using a gamma counter or liquid scintillation counter.

-

Data Analysis: The uptake is expressed as nmol of 86Rb+ per gram of fresh weight of root tissue.

Visualizing the Mode of Action

The following diagrams illustrate the experimental workflow and the proposed mechanism of this compound's action on the soybean root plasma membrane.

Caption: Experimental workflow for studying this compound's effects.

Caption: this compound's action on the plasma membrane.

Impact on Plasma Membrane Lipid Composition

While the effects of this compound on plasma membrane proteins and permeability in soybean roots are documented, there is a notable lack of direct research on its impact on the lipid composition of these membranes. The typical phospholipid composition of a plasma membrane-enriched fraction from developing soybean roots consists mainly of phosphatidylcholine and phosphatidylethanolamine, with minor components including phosphatidylinositol, phosphatidylserine, phosphatidylglycerol, and diphosphatidylglycerol. The fatty acids present are primarily 16:0, 18:0, 18:1, 18:2, and 18:3.

It is plausible that the observed increase in membrane permeability caused by this compound could be related to alterations in the lipid bilayer. Herbicides can induce changes in membrane fluidity and lipid peroxidation. However, specific studies quantifying changes in the phospholipid and fatty acid profiles of soybean root plasma membranes following this compound treatment are needed to confirm this hypothesis.

Conclusion and Future Directions

This compound rapidly targets the soybean root plasma membrane, leading to a significant decrease in the activity of key enzymes such as pH 6.5 ATPase and glucan synthetase, and a swift increase in membrane permeability. These actions contribute to an overall reduction in membrane function, which is a critical aspect of this compound's herbicidal activity, complementing its primary role as a microtubule inhibitor.

Future research should focus on elucidating the direct interactions between this compound and the lipid components of the plasma membrane. Investigating potential changes in phospholipid and sterol composition, as well as alterations in membrane fluidity upon this compound exposure, would provide a more complete understanding of its mode of action at the membrane level. Such studies would be valuable for the development of more targeted and effective herbicides and for a deeper understanding of herbicide-plant interactions.

References

The Effects of Dinitramine on the Plant Cell Cycle: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dinitramine is a member of the dinitroaniline class of herbicides, which are widely utilized for pre-emergence control of annual grasses and broad-leaved weeds.[1][2] The primary mechanism of action for this class of compounds is the disruption of mitosis, a critical process for plant growth and development.[1][3] This technical guide provides an in-depth analysis of the effects of this compound and related dinitroaniline herbicides on the plant cell cycle. It details the molecular mechanism of action, presents quantitative data on mitotic disruption, outlines typical experimental protocols for cytological studies, and visualizes the key pathways and workflows involved.

Mechanism of Action: Microtubule Disruption

The core mechanism by which this compound and other dinitroaniline herbicides exert their phytotoxic effects is through the disruption of microtubule dynamics, which are essential for the formation and function of the mitotic spindle.[1][3][4]

1.1 Binding to α-Tubulin: Unlike some other mitotic inhibitors that target animal cells, dinitroanilines exhibit a high degree of selectivity for plant and protozoan tubulin.[5][6][7] The primary target is the α-tubulin subunit of the tubulin heterodimer.[5][8] this compound binds to unpolymerized α/β-tubulin heterodimers, forming a herbicide-tubulin complex.[6] When this complex is added to the growing end of a microtubule, it effectively caps the chain and prevents further elongation.[6] This action leads to a net loss of microtubules as natural depolymerization continues at the other end.[3]

1.2 Disruption of the Mitotic Spindle: Microtubules are the fundamental components of the spindle fibers, which are responsible for aligning chromosomes at the metaphase plate and segregating them to opposite poles during anaphase.[3] By preventing microtubule polymerization, this compound inhibits the formation of a functional mitotic spindle.[9] This leads to a cascade of cytological consequences:

-

Metaphase Arrest: Without a functional spindle, chromosomes cannot align properly, causing the cell cycle to arrest at metaphase.[9]

-

Chromosome Scattering: The chromosomes may appear scattered throughout the cytoplasm, a condition often referred to as a "c-metaphase" (colchicine-like metaphase).[10]

-

Formation of Polyploid Cells: If the cell cycle arrest is incomplete and the cell re-enters interphase without proper chromosome segregation, it can result in a nucleus with a doubled chromosome number (polyploidy). The presence of multinucleate cells is also a recognized effect.[1][9]

The following diagram illustrates the proposed signaling pathway for this compound's action on the plant cell.

1.3 Other Potential Effects: While microtubule disruption is the primary mechanism, some research suggests other cellular processes may be affected. Studies on soybean roots indicated that this compound's initial site of action could be the plasma membrane, leading to reduced function of membrane-associated proteins and increased permeability.[11][12] Furthermore, research in non-plant systems has shown this compound can trigger cell cycle arrest, induce oxidative stress, and cause mitochondrial dysfunction, suggesting that its phytotoxicity may involve multiple interconnected pathways.[9][13][14]

Quantitative Data on Mitotic Disruption

The disruption of the cell cycle by dinitroaniline herbicides leads to a measurable decrease in the mitotic index (MI), which is the ratio of dividing cells to the total number of cells observed. While specific quantitative data for this compound is sparse in the reviewed literature, studies on closely related dinitroanilines like butralin and pendimethalin in faba bean (Vicia faba) root tips provide a clear model of the expected effects.

Table 1: Effect of Dinitroaniline Herbicides on Mitotic Index in Vicia faba Root Tip Cells

| Treatment | Concentration (L/ha equivalent) | Mitotic Index (%) | % Decrease from Control |

|---|---|---|---|

| Control (Water) | 0 | 9.85 | 0.0 |

| Butralin | 2.69 | 6.12 | 37.9 |

| Butralin | 5.38 | 5.01 | 49.1 |

| Pendimethalin | 2.38 | 6.98 | 29.1 |

| Pendimethalin | 4.76 | 4.87 | 50.5 |

Data derived from a study on dinitroaniline effects in faba bean, which noted significant decreases in mitotic indices.[10]

In addition to a general decrease in cell division, these herbicides cause a significant accumulation of cells in metaphase due to spindle disruption, alongside a corresponding decrease in anaphase and telophase stages.

Table 2: Hypothetical Distribution of Mitotic Phases in Plant Root Tips Treated with this compound

| Mitotic Phase | Control Group (%) | This compound-Treated Group (%) |

|---|---|---|

| Prophase | 65-70 | 25-30 |

| Metaphase | 10-15 | 60-70 |

| Anaphase | 5-10 | <5 |

| Telophase | 5-10 | <5 |

This table represents a typical, expected outcome based on the known mechanism of metaphase arrest. Exact percentages vary by species, concentration, and exposure time.

Experimental Protocols: The Allium cepa Assay

The Allium cepa (onion) root tip assay is a standard, reliable method for evaluating the cytogenotoxic effects of chemical compounds. It is an effective system for screening substances that interfere with the cell cycle.

3.1 Materials:

-

Healthy Allium cepa bulbs

-

This compound stock solution

-

Hoagland's solution or distilled water

-

Farmer's fixative (3:1 absolute ethanol:glacial acetic acid)

-

1N Hydrochloric acid (HCl)

-

2% Aceto-orcein or Acetocarmine stain

-

Microscope slides and coverslips

-

Light microscope with 40x and 100x objectives

3.2 Methodology:

-

Bulb Germination: Remove the dry outer scales of the onion bulbs and place them in beakers with distilled water or Hoagland's solution, ensuring only the basal plate is submerged. Germinate in the dark for 48-72 hours until roots are 2-3 cm long.

-

Herbicide Treatment: Transfer bulbs with healthy roots into beakers containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a negative control (water/solvent). Allow the treatment to proceed for a specified duration (e.g., 4, 8, 12, 24 hours).

-

Root Tip Fixation: Excise 1-2 cm of the root tips and immediately immerse them in Farmer's fixative for 12-24 hours at 4°C.

-

Hydrolysis: Wash the fixed roots in distilled water and then hydrolyze them in 1N HCl at 60°C for 5-10 minutes. This step softens the tissue and separates the cells.

-

Staining: Transfer the hydrolyzed root tips onto a clean microscope slide, remove the root cap, and add a drop of 2% aceto-orcein stain. Macerate the meristematic tip (the terminal 1-2 mm) gently with a needle.

-

Slide Preparation: Place a coverslip over the stained tissue and apply gentle, even pressure with the thumb through a piece of blotting paper to squash the cells into a monolayer.

-

Microscopic Analysis: Observe the slides under a light microscope. Score at least 1000 cells per treatment group, counting the number of cells in interphase and in each stage of mitosis (prophase, metaphase, anaphase, telophase).

-

Data Calculation:

-

Mitotic Index (MI): (Total dividing cells / Total cells scored) x 100.

-

Phase Index: (Number of cells in a specific phase / Total dividing cells) x 100.

-

The following diagram outlines this experimental workflow.

References

- 1. my.ucanr.edu [my.ucanr.edu]

- 2. This compound | C11H13F3N4O4 | CID 34468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 4. researchgate.net [researchgate.net]

- 5. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 7. Dinitroanilines bind alpha-tubulin to disrupt microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. sciencepub.net [sciencepub.net]

- 11. Studies on the mechanism of action of this compound: effect on soybean root plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound induces implantation failure by cell cycle arrest and mitochondrial dysfunction in porcine trophectoderm and luminal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Dinitramine in Plants: A Technical Guide to Absorption, Translocation, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the absorption, translocation, and molecular interactions of dinitramine, a dinitroaniline herbicide, within plant systems. The following sections detail its movement through plants, quantitative data on its accumulation, comprehensive experimental protocols for its study, and a visualization of its mechanism of action at the cellular level.

Absorption and Translocation Patterns

This compound is a selective, soil-incorporated, pre-emergent herbicide primarily absorbed by the roots and shoots of emerging seedlings.[1] Once absorbed, its translocation to other plant parts, such as stems and leaves, is generally limited.[1] However, studies using radiolabeled compounds have indicated that this compound may be more readily translocated throughout the plant compared to other dinitroaniline herbicides like profluralin.[2] Environmental factors, such as temperature, can influence its mobility, with higher temperatures potentially enhancing its translocation to the leaves.[2]

The primary mode of entry is through direct contact of the emerging seedling's roots and coleoptile or hypocotyl with the herbicide in the soil.[2] Its low water solubility and tendency to adsorb to soil organic matter mean that its movement within the soil profile is minimal, and it is not prone to leaching into groundwater.[3]

Quantitative Data on this compound and Related Compounds

Quantitative data on this compound's specific absorption and translocation rates are limited in publicly available literature, partly due to its discontinuation in many regions. However, data from studies on closely related dinitroaniline herbicides, such as trifluralin and oryzalin, can provide valuable insights into the expected behavior of this class of compounds.

Table 1: Translocation of ¹⁴C-labeled 2,4-D in Cotton Seedlings 24 Hours After Treatment

| Plant Line | % Absorption | % Translocation (Above Treated Leaf) | % Translocation (Below Treated Leaf) | % Remaining in Treated Leaf |

| TM-1 | 23 | 45 | 32 | 23 |

| CS-B15sh | 15 | 3 | 2 | 95 |

| CS-T04-15 | 13 | 4 | 2 | 94 |

| CS-T07 | 11 | 4 | 2 | 94 |

Source: Adapted from Johnston et al. (2018).[4] This table illustrates the significant variation in herbicide translocation that can exist between different plant genotypes.

Table 2: Phytotoxicity (EC₅₀) of this compound on Seedling Growth

| Plant Species | Parameter | This compound EC₅₀ (µM) |

| Cress (Lepidium sativum) | Hypocotyl Elongation | 0.96 |

| Cress (Lepidium sativum) | Root Elongation | 0.73 |

| Barnyardgrass (Echinochloa crus-galli) | Hypocotyl Elongation | 0.96 |

| Barnyardgrass (Echinochloa crus-galli) | Root Elongation | 0.73 |

Source: Adapted from a study on N-trans-cinnamoyltyramine, which used this compound as a positive control.[5] EC₅₀ represents the effective concentration required to cause a 50% inhibition in the measured parameter.

Experimental Protocols

This section outlines detailed methodologies for key experiments to study the absorption, translocation, and quantification of this compound in plants.

Radiolabeled Herbicide Absorption and Translocation Study

This protocol describes a general method for studying the uptake and movement of this compound in plants using a radiolabeled form of the herbicide (e.g., ¹⁴C-dinitramine).

Objective: To quantify the absorption of this compound by a plant's roots or leaves and to visualize its translocation throughout the plant.

Materials:

-

¹⁴C-labeled this compound

-

Non-labeled analytical grade this compound

-

Plant species of interest (e.g., soybean, cotton seedlings)

-

Hydroponic or soil growth medium

-

Micropipette

-

Scintillation vials

-

Liquid scintillation cocktail

-

Liquid scintillation counter

-

Biological oxidizer

-

Phosphor imager or X-ray film

-

Mounting paper and tape

Procedure:

-

Plant Culture: Grow the selected plant species in a controlled environment (growth chamber or greenhouse) to the desired growth stage (e.g., two to four true leaves). Plants can be grown in soil or a hydroponic solution.

-

Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of ¹⁴C-dinitramine and, if desired, a commercial formulation of this compound to mimic field conditions.

-

Application:

-

Root Application: For hydroponically grown plants, transfer them to a solution containing the ¹⁴C-dinitramine. For soil-grown plants, apply the treatment solution to the soil surface.

-

Foliar Application: Apply a precise volume (e.g., 10 µL) of the ¹⁴C-dinitramine solution as small droplets onto a specific leaf.

-

-

Incubation: Allow the plants to grow for predetermined time intervals after treatment (e.g., 6, 24, 48, 72 hours).

-

Harvest and Sample Preparation:

-

At each time point, carefully harvest the plants.

-

For foliar applications, wash the treated leaf with a suitable solvent (e.g., ethanol:water, 1:1 v/v) to remove unabsorbed herbicide. The radioactivity in this wash solution is quantified by liquid scintillation counting.

-

Separate the plant into different parts: treated leaf (for foliar application), other leaves, stem, and roots.

-

-

Quantification of Radioactivity:

-

Dry and weigh each plant part.

-

Combust the dried plant tissue in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Absorption: Calculate the amount of absorbed this compound as a percentage of the total applied radioactivity.

-

Translocation: Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity.

-

Translocation Factor (TF): Calculate the ratio of the herbicide concentration in the shoot to the concentration in the root.[6][7][8]

-

-

Visualization (Autoradiography):

Quantification of this compound in Plant Tissues by GC-MS or LC-MS/MS

This protocol provides a general procedure for the extraction and quantification of this compound from plant tissues using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the concentration of this compound in different plant parts.

Materials:

-

Plant tissue samples

-

Solvents (e.g., acetonitrile, methanol, ethyl acetate)

-

Salts for QuEChERS extraction (e.g., MgSO₄, NaCl)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

Centrifuge

-

Vortex mixer

-

GC-MS or LC-MS/MS system

-

This compound analytical standard

Procedure:

-

Sample Homogenization: Homogenize a known weight of fresh or frozen plant tissue.

-

Extraction (QuEChERS Method):

-

Place the homogenized sample in a centrifuge tube.

-

Add a suitable extraction solvent (e.g., acetonitrile).

-

Add QuEChERS salts, vortex vigorously, and centrifuge.

-

-

Clean-up (d-SPE):

-

Take an aliquot of the supernatant from the extraction step.

-

Add it to a d-SPE tube containing sorbents to remove interfering matrix components.

-

Vortex and centrifuge.

-

-

Analysis:

-

Transfer the final extract into an autosampler vial.

-

Inject a specific volume into the GC-MS or LC-MS/MS system.

-

GC-MS: this compound is separated on a capillary column and detected by a mass spectrometer, often using electron capture negative ionization (ECNI) for high sensitivity.

-

LC-MS/MS: this compound is separated on a reverse-phase column and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5][11][12][13][14]

-

-